4-Hydroxydebrisoquine is a metabolite of debrisoquine, a drug that is metabolized by the cytochrome P450 enzyme, specifically CYP2D6 in humans. The metabolism of debrisoquine and its inhibition has been a subject of study due to its implications in drug-drug interactions and individual variations in drug metabolism, which can affect drug efficacy and safety28.
Research has demonstrated that 4-hydroxydebrisoquine can inhibit the clearance of debrisoquine in rat liver models and affect the metabolism of dextromethorphan in human liver microsomes. This suggests that 4-hydroxydebrisoquine may play a role in drug-drug interactions, particularly with medications that are substrates of CYP2D6. Understanding these interactions is crucial for the development of safe and effective drug regimens2.
The study of 4-hydroxydebrisoquine is also relevant in clinical settings, as variations in CYP2D6 activity can lead to differences in drug response among individuals. For example, the presence of liver disease has been associated with decreased activity of debrisoquine 4-hydroxylase, which could affect the metabolism of debrisoquine and its metabolites, including 4-hydroxydebrisoquine. This has implications for personalized medicine and the need to tailor drug dosing to individual metabolic capacities8.
The assay and characterization of debrisoquine 4-hydroxylase activity in human liver microsomes have been developed, utilizing techniques such as gas chromatography-mass spectrometry. This methodological advancement allows for more precise measurement of enzyme activity and can aid in the study of individual differences in drug metabolism8.
Debrisoquine, the parent compound, is derived from the synthesis of various pharmaceutical agents. 4-Hydroxydebrisoquine is predominantly formed through metabolic processes in the human body, particularly via the action of cytochrome P450 2D6. This classification underscores its importance in pharmacogenomics, where variations in metabolism can lead to different therapeutic outcomes among individuals.
The synthesis of 4-hydroxydebrisoquine can be achieved through several methods, primarily focusing on hydroxylation reactions. The most notable method involves the enzymatic oxidation of debrisoquine using cytochrome P450 enzymes.
The synthesis process also incorporates techniques such as gas chromatography to analyze the metabolites formed during these reactions, ensuring precise quantification and identification.
The molecular structure of 4-hydroxydebrisoquine can be described by its chemical formula and a molecular weight of approximately 163.22 g/mol.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to elucidate its structure further.
4-Hydroxydebrisoquine participates in various chemical reactions that are essential for its metabolic pathway and biological activity:
The mechanism of action for 4-hydroxydebrisoquine primarily revolves around its role as a metabolite influencing the pharmacological effects of debrisoquine.
This metabolite's role in modulating drug effects highlights the importance of understanding individual variations in enzyme activity due to genetic polymorphisms.
4-Hydroxydebrisoquine exhibits several notable physical and chemical properties:
These properties are essential for considering its handling and application in laboratory settings.
The applications of 4-hydroxydebrisoquine extend across various scientific fields:
4-Hydroxydebrisoquine (IUPAC name: 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboximidamide) is a monohydroxylated metabolite of the antihypertensive agent debrisoquine. Its molecular formula is C₁₀H₁₃N₃O, with an average molecular weight of 191.2297 g/mol and a monoisotopic mass of 191.105862053 g/mol [1]. The compound belongs to the tetrahydroisoquinoline class of organic compounds, characterized by a partially saturated isoquinoline ring system. Key structural identifiers include:
The hydroxyl group is specifically attached to the C4 position of the tetrahydroisoquinoline scaffold, conferring chirality to the molecule. Predicted physicochemical properties include a water solubility of 1.06 g/L and a logP value of -0.27, indicating moderate hydrophilicity [1]. The molecule contains three hydrogen bond donors and four hydrogen bond acceptors, contributing to its polar surface area of 73.34 Ų [1].
Isomeric Forms: Hydroxylation of debrisoquine can yield multiple positional isomers, though the 4-hydroxy derivative is the predominant biologically active metabolite. Minor phenolic metabolites include 5-, 6-, 7-, and 8-hydroxydebrisoquine, identified in human and animal studies [3]. These isomers differ in the site of hydroxylation on the aromatic ring, influencing their physicochemical and metabolic behaviors. For example, 6-hydroxydebrisoquine has been detected in the urine of extensive metabolizers at levels up to 4.8% of the administered debrisoquine dose, while 8-hydroxydebrisoquine occurs at lower abundances (0–1.3%) [3].
Table 1: Positional Isomers of Hydroxydebrisoquine
Isomer | Site of Hydroxylation | Relative Abundance in Urine | Detection Method |
---|---|---|---|
4-Hydroxydebrisoquine | C4 (alicyclic) | Major metabolite (up to 91% in EMs) | GC-MS, HPLC |
5-Hydroxydebrisoquine | C5 (aromatic) | Trace levels | Radiolabeled studies |
6-Hydroxydebrisoquine | C6 (aromatic) | 0–4.8% | LC-MS/MS |
7-Hydroxydebrisoquine | C7 (aromatic) | Trace levels | Radiolabeled studies |
8-Hydroxydebrisoquine | C8 (aromatic) | 0–1.3% | LC-MS/MS |
The biosynthesis of 4-hydroxydebrisoquine is primarily mediated by hepatic cytochrome P450 enzymes, with debrisoquine 4-hydroxylase activity representing the dominant metabolic pathway. This reaction converts debrisoquine into its pharmacologically relevant metabolite, accounting for 50–91% of the administered dose in extensive metabolizers [3]. The reaction stoichiometry requires:
Human studies using ¹⁴C-labeled debrisoquine demonstrate that 66–76.7% of the administered dose is excreted in urine within 24 hours, with 4-hydroxydebrisoquine constituting the majority of metabolites [3]. Additional metabolic pathways include:
CYP2D6 is a microsomal monooxygenase that catalyzes the stereoselective 4-hydroxylation of debrisoquine. The enzyme requires NADPH as an electron donor and molecular oxygen, with activity inhibited by carbon monoxide, confirming its cytochrome P450 identity [2] [5]. Key catalytic features include:
Kinetic Parameters: In human liver microsomes, debrisoquine 4-hydroxylase exhibits Michaelis-Menten kinetics. Reported parameters are:
Table 2: Kinetic Parameters of Debrisoquine 4-Hydroxylase in Human Liver Microsomes
Parameter | Value | Experimental Conditions | Variability Factors |
---|---|---|---|
Vₘₐₓ | 69.9 ± 14.3 pmol·mg⁻¹·min⁻¹ | 37°C, pH 7.69 | Inter-liver variation |
Kₘ | 130 ± 24 μM | Tris-HCl buffer, NADPH | Inter-liver variation |
Kcₐₜ | 0.07 min⁻¹ | Microsomal protein ≤2.1 mg/ml | Linear with time ≤15 min |
Specificity Constant (Vₘₐₓ/Kₘ) | 0.54 μL·min⁻¹·mg⁻¹ | Optimized assay | Decreased in liver disease |
Genetic Polymorphism: CYP2D6 exhibits extensive genetic polymorphism, resulting in four phenotypes:
This polymorphism profoundly impacts 4-hydroxydebrisoquine formation. PMs exhibit metabolic ratios (debrisoquine/4-hydroxydebrisoquine) >12.4, whereas EMs display ratios of 0.1–1.0 [3] [4]. The catalytic efficiency correlates strongly with CYP2D6 genotype, as confirmed by HPLC-based phenotyping studies [4].
Species Differences: Marmoset liver microsomes express CYP2D orthologs (CYP2D19 and CYP2D30) that metabolize debrisoquine but with altered regioselectivity compared to human CYP2D6 [6]. While human CYP2D6 preferentially forms 4-hydroxydebrisoquine, marmoset enzymes produce alternative hydroxylated metabolites, highlighting species-specific catalytic mechanisms.
In vitro assays using human liver microsomes provide critical insights into the biosynthesis and quantification of 4-hydroxydebrisoquine. Standardized methodologies include:
Analytical Techniques:
Incubation Conditions: Optimized parameters for microsomal assays are:
Metabolite Identification: Advanced structural elucidation techniques include:
Factors Influencing In Vitro Biosynthesis:
These in vitro systems remain indispensable for predicting metabolic clearance, assessing drug-drug interactions, and understanding the impact of genetic variability on 4-hydroxydebrisoquine biosynthesis.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: